Desmosine

Description

Properties

IUPAC Name |

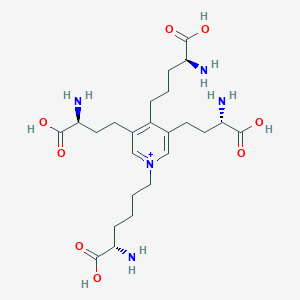

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVRNHHLCPGNDU-MUGJNUQGSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N5O8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106522 | |

| Record name | Desmosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desmosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11003-57-9 | |

| Record name | Pyridinium, 4-[(4S)-4-amino-4-carboxybutyl]-1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11003-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOL2J0TLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Biosynthesis and Formation Mechanisms of Desmosine

Precursor Role of Lysine (B10760008) Residues within Tropoelastin

The formation of desmosine begins with specific lysine residues within the tropoelastin molecule. Tropoelastin, a soluble protein of approximately 75 kDa, is rich in lysine side chains, which are direct precursors to this compound and other cross-links. wikipedia.orgevitachem.comersnet.org Four lysine residues are ultimately incorporated into the this compound structure. wikipedia.orgvwr.comevitachem.comnih.gov

Enzymatic Catalysis by Lysyl Oxidase and Lysyl Oxidase-Like Enzymes

The initial and rate-limiting step in this compound biogenesis is catalyzed by lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes. ontosight.airesearchgate.netmdpi.com These copper-dependent amine oxidases play a pivotal role in modifying lysine residues within tropoelastin. ontosight.aiahajournals.orgwikipedia.org

Lysyl oxidase catalyzes the oxidative deamination of the ε-amino groups of selected peptidyl lysine residues in tropoelastin. evitachem.comontosight.aiahajournals.orgwikipedia.orgresearchgate.netatsjournals.org This enzymatic reaction requires molecular oxygen and a copper ion as a cofactor. wikipedia.orgucdavis.edu The deamination process converts the primary amine group of lysine into an aldehyde group. ontosight.aiahajournals.orgwikipedia.org

The product of the oxidative deamination of lysine residues is allysine (B42369) (α-aminoadipic-δ-semialdehyde). wikipedia.orgevitachem.comontosight.aiahajournals.orgwikipedia.orgresearchgate.netwikipedia.org While hydroxylysine residues can also be oxidized by lysyl oxidase in other proteins like collagen, hydroxyallysine is generally not formed in elastin (B1584352) as hydroxylysine is absent in elastin. ontosight.aiahajournals.orgbham.ac.uk The allysine residues are highly reactive aldehyde intermediates that are crucial for the subsequent cross-linking reactions. researchgate.netresearchgate.net

Oxidative Deamination of Peptidyl Lysyl Residues

Non-Enzymatic Condensation Reactions in this compound Biogenesis

Following the enzymatic modification, the formation of this compound proceeds through a series of spontaneous, non-enzymatic condensation reactions involving the newly formed allysine residues and unmodified lysine residues. wikipedia.orgresearchgate.netresearchgate.netnih.gov

Two primary bifunctional cross-links are formed from the allysine intermediates:

Allysine Aldol (B89426) (Aldol Condensation Product): This cross-link is formed by the aldol condensation of two allysine residues. wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.govportlandpress.comnih.govresearchgate.net

Dehydrolysinonorleucine (Schiff Base): This cross-link is formed by a Schiff base reaction between an allysine residue and the ε-amino group of an unmodified lysine residue. wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.govportlandpress.comnih.govresearchgate.net

These bifunctional cross-links are reducible intermediates in the this compound pathway. researchgate.netresearchgate.net

The bifunctional cross-links then undergo further condensation reactions, often involving additional unmodified lysine residues or other intermediates, to form the stable, non-reducible tetrafunctional pyridinium (B92312) cross-links, this compound and its isomer, isothis compound (B1214917). wikipedia.orgvwr.comersnet.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net this compound is composed of four lysine residues, three of which are derived from allysine and one from an unaltered lysine, which combine to form a pyridinium nucleus. wikipedia.orgvwr.comnih.gov This complex cross-linking is essential for the unique elastic properties of mature elastin. wikipedia.orgevitachem.comersnet.orgontosight.ai

Biosynthetic Pathway via Aldol-Condensation Product and Dehydromerothis compound (B1237357)

The biosynthesis of this compound initiates with the oxidative deamination of specific lysine residues within tropoelastin by the enzyme lysyl oxidase. This enzymatic action converts the ε-amino group of lysine into an aldehyde group, forming allysine residues. wikipedia.orgjaypeedigital.com Subsequently, four such lysine residues (three of which are converted to allysine and one remaining as an unmodified lysine) condense to form the characteristic pyridinium ring structure of this compound. nih.govjaypeedigital.com

Research indicates that the biosynthetic pathway of this compound and its isomer, isothis compound, proceeds through specific intermediate compounds. Key among these intermediates are the aldol-condensation product and dehydromerothis compound. The aldol-condensation product is formed by the reaction of two allysine residues. This product, along with dehydromerothis compound, plays a crucial role in the sequential cross-linking events that ultimately lead to the formation of the tetrafunctional this compound and isothis compound cross-links. Studies on elastin maturation have shown that in young animals, significant amounts of dehydromerothis compound are present, whereas in mature elastins, this compound and isothis compound levels increase while the aldol-condensation product and intact lysine residues decrease, supporting their role as intermediates in the pathway. portlandpress.comnih.govnih.govsemanticscholar.orgomicsdi.org

Cellular and Environmental Factors Influencing this compound Synthesis

The efficiency and extent of this compound formation are influenced by several cellular and environmental factors, particularly during the assembly of tropoelastin into elastic fibers.

Role of Tropoelastin Coacervation in Cross-linking Efficiency

Tropoelastin coacervation is a critical prerequisite for the efficient cross-linking of elastin and the subsequent formation of this compound. Coacervation is an intrinsic property of tropoelastin, characterized by an initial phase separation where monomers associate into n-mers, followed by maturation into larger, fibrillar structures. researchgate.net This process is primarily driven by the aggregation of the hydrophobic domains within tropoelastin molecules. researchgate.netfrontiersin.org The coacervation phenomenon is essential as it is believed to order and align the lysine residues present in the cross-linking domains, thereby facilitating the lysyl oxidase-mediated cross-linking reactions. nih.govmdpi.com Without proper coacervation, this compound formation is significantly impaired, even if lysine residues are modified. For instance, studies have shown virtually no this compound formation at temperatures not conducive to coacervation, highlighting its importance in establishing the necessary molecular alignment for cross-linking. nih.govnih.gov

Influence of Oxygen and Proline Hydroxylation on this compound Formation

While oxygen and proline hydroxylation are critical factors in the biosynthesis of other connective tissue proteins, such as collagen, their direct influence on this compound formation in elastin appears to be minimal. Lysyl oxidase, the enzyme initiating this compound synthesis by converting lysine to allysine, is an aerobic enzyme that requires molecular oxygen for its activity. However, experimental studies investigating the formation of desmosines in vitro by lysyl oxidase action on tropoelastin have demonstrated that the synthesis of desmosines was not affected by the removal of molecular oxygen from the reaction medium. nih.govnih.gov

Similarly, unlike collagen, where proline hydroxylation (forming hydroxyproline) is vital for stabilizing the triple helical structure through hydrogen bonding, the lack of proline hydroxylation in tropoelastin does not appear to affect this compound formation. nih.govnih.govuomustansiriyah.edu.iq This indicates a distinct biochemical pathway for elastin cross-linking compared to collagen, emphasizing that the unique elastic properties of elastin are achieved through a mechanism less dependent on these specific modifications.

Compound Names and PubChem CIDs

Structural Integration and Functional Implications of Desmosine Within Elastin

Molecular Architecture of Desmosine within Elastin (B1584352) Polymers

The unique molecular structure of this compound is central to its function as a cross-linking agent within elastin, creating a robust, interconnected polymer network.

This compound is a tetrafunctional amino acid formed through the condensation of four lysine (B10760008) residues: three of these are oxidatively deaminated to allysine (B42369), and one remains as an unmodified lysine. nih.govevitachem.comwikipedia.orgfrontiersin.orgmdpi.comresearchgate.net This intricate process, catalyzed by the enzyme lysyl oxidase, converts the ε-amino groups of specific lysine residues into α-aminoadipic acid δ-semialdehyde (allysine). evitachem.comwikipedia.orgfrontiersin.orgwikipedia.org These allysine residues then spontaneously react with other allysines or unmodified lysines to form the pyridinium (B92312) nucleus characteristic of this compound. evitachem.comwikipedia.orgfrontiersin.org This type of covalent cross-link is unique to elastin, distinguishing it from other connective tissue proteins like collagen. taylorandfrancis.comnih.gov The formation of this compound contributes significantly to the insolubility and stability of mature elastin. frontiersin.orgmdpi.com

Covalent Linkages Between Adjacent Elastin Polypeptide Chains

Contribution of this compound to Elastic Fiber Biomechanics

The presence and arrangement of this compound cross-links are paramount to elastin's distinctive mechanical properties, allowing tissues to withstand significant deformation and recover their original shape.

This compound, along with its isomer isothis compound (B1214917) (collectively referred to as DID), is critical for maintaining the structural integrity and distensibility of elastic fibers. nih.govresearchgate.netnih.govfrontiersin.org The extensive network of covalent bonds formed by this compound contributes to elastin's remarkable durability and its resistance to enzymatic degradation, resulting in a very slow turnover rate that can span months to years in healthy tissues. taylorandfrancis.commdpi.com This robust cross-linking allows elastin to be highly extensible, capable of stretching up to eight times its resting length, and significantly more flexible than collagen. webmd.comfrontiersin.org The three-dimensional mesh network created by this compound cross-links enables tissues to undergo substantial deformation and subsequently return to their original configuration. taylorandfrancis.comwebmd.com

The unique cross-linking provided by this compound is fundamental to the elastic recoil properties observed in tissues such as the lungs, skin, and large blood vessels. taylorandfrancis.comwebmd.comfrontiersin.orgnih.gov The ability of elastin to recoil is largely attributed to the entropy of its disordered network conformation and the high concentration of hydrophobic residues along its polypeptide backbone. frontiersin.orgnih.gov In healthy tissues, the intact elastic fiber network, stabilized by this compound, facilitates the diffuse transmission of mechanical forces, thereby minimizing localized stress and structural damage. frontiersin.orgmdpi.com However, in pathological conditions like pulmonary emphysema, the degradation and fragmentation of elastic fibers lead to a reduction in this compound cross-links. This loss impairs the efficient transmission of mechanical forces, resulting in increased strain on the remaining intact structures, a loss of elastic recoil, and subsequent tissue hyperinflation and rupture. frontiersin.orgmdpi.com For instance, studies have shown that this compound cross-link density in lung tissue exponentially increases when alveolar diameter exceeds 300 µm, plateauing beyond 400 µm, which is consistent with a repair process that eventually leads to a decompensatory phase involving widespread transmission of uneven mechanical forces and alveolar wall rupture. mdpi.com

Desmosine As a Biomarker of Elastin Turnover and Degradation

Principles of Desmosine as a Biomarker for Elastin (B1584352) Catabolism

The utility of this compound as a biomarker stems from its distinct structural characteristics and its integral role in the formation of stable elastin networks. When elastin undergoes degradation, this compound and its isomer, isothis compound (B1214917), are released into the circulation and can be detected in various biological fluids. wikipedia.orgatsjournals.orgersnet.orgersnet.org

Specificity to Mature Cross-linked Elastin

This compound and isothis compound are tetrafunctional pyridinium (B92312) ring-containing amino acids formed by the condensation of four lysine (B10760008) residues during the biosynthesis of elastin. wikipedia.orgersnet.orgersnet.orgwikipedia.orgnih.govnih.govannualreviews.org This cross-linking process transforms soluble tropoelastin precursors into insoluble, mature elastic fibers, providing elastin with its characteristic elasticity and durability. atsjournals.orgatsjournals.org Crucially, this compound and isothis compound are found solely in mature elastin in mammals, making them highly specific indicators of its breakdown. atsjournals.orgersnet.orgersnet.orgwikipedia.orgnih.gov This unique specificity allows for the discrimination of peptides derived from mature elastin degradation from those originating from precursor elastin peptides or other connective tissue components. ersnet.orgersnet.org

Reflection of Elastin Degradation in Biological Fluids

The release of this compound and isothis compound into biological fluids directly reflects the catabolism of mature elastin. Consequently, elevated levels of these amino acids in samples such as urine, plasma, and sputum are indicative of increased elastin degradation in the body. wikipedia.orgatsjournals.orgersnet.orgatsjournals.orgnih.govpnas.orgdupuytrens.org For instance, studies have shown that individuals with chronic obstructive pulmonary disease (COPD), a condition characterized by significant elastin degradation in the lungs, exhibit elevated levels of this compound and isothis compound in their blood and urine. atsjournals.orgnih.govacs.orgoatext.com

The detection of this compound in specific biological fluids can also provide insights into the site of elastin degradation. For example, increased this compound levels in sputum can specifically reflect elastin degradation within the lung, while plasma and urine levels may indicate systemic elastin breakdown. atsjournals.orgatsjournals.org Research findings have demonstrated correlations between this compound and isothis compound levels and the severity of conditions involving elastin damage, such as pulmonary emphysema and aortic dilatation. nih.govoatext.comresearchgate.net

Table 1: this compound and Isothis compound Levels in Biological Fluids in Different Cohorts (Example Data)

| Cohort | Urinary this compound (ng/mg creatinine) | Plasma this compound (ng/mL) | Sputum this compound (ng/mL) | Reference |

| Healthy Nonsmokers | 14.9 ± 2.9 | Not specified | Not specified | acs.org |

| Healthy Controls | Not specified | Not specified | Not specified | dupuytrens.orgacs.orgnih.gov |

| COPD Rapid Decliners | 11.8 ± 3.7 | Not specified | Not specified | acs.org |

| COPD Slow Decliners | 16.0 ± 3.1 | Not specified | Not specified | acs.org |

| COPD Patients | ~3-fold higher than healthy volunteers (urine) | Increased over normal controls | Increased over normal controls | dupuytrens.orgacs.orgnih.gov |

| Alpha-1 Antitrypsin Deficiency (AATD) | Not specified | Significantly increased | Not specified | oatext.com |

| Bicuspid Aortic Valve (BAV) Patients | Significantly higher than controls | Significantly higher than controls | Not specified | researchgate.net |

Note: This table presents illustrative data from various studies. Specific values and units may vary between research, and "Not specified" indicates that the data was not explicitly provided for that fluid in the cited source for that specific cohort.

Advanced Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of this compound and isothis compound is crucial for their effective use as biomarkers. Over several decades, various analytical techniques have been developed and refined for this purpose. atsjournals.orgnih.gov

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation and quantification of this compound and isothis compound from complex biological matrices due to their ability to provide high specificity and sensitivity. nih.govjst.go.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC) has been a foundational method for this compound quantification since the 1980s. nih.govcapes.gov.br Early HPLC methods often involved acid hydrolysis of biological samples to liberate this compound and isothis compound from their peptide-bound forms, followed by separation and detection. pnas.org Detection is commonly achieved by monitoring the UV absorbance of this compound and isothis compound at approximately 268 nm or 275 nm. pnas.orgresearchgate.netcapes.gov.br

HPLC methods have been developed using various column chemistries, including reversed-phase C18 columns and cation exchange columns, to achieve effective separation. nih.govcapes.gov.brhitachi-hightech.com For instance, a cation exchange HPLC assay has been developed for the analysis of this compound and isothis compound in animal elastin hydrolysates, demonstrating detection limits in the picomole range. nih.gov While effective, the UV detection in some HPLC methods may be less specific, potentially detecting other substances that absorb at similar wavelengths. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem mass spectrometry (LC-MS/MS) variant, represents a significant advancement in this compound quantification, offering superior sensitivity, specificity, and throughput compared to traditional HPLC-UV methods. dupuytrens.orgacs.orgacs.orgnih.govjst.go.jpresearchgate.netnih.gov LC-MS/MS allows for the detection and quantification of this compound and isothis compound at very low concentrations in various body fluids, including urine, plasma, and sputum, often without the need for extensive sample pretreatment like acid hydrolysis for free forms. ersnet.orgpnas.orgacs.orgnih.govnih.gov

The technique typically involves separating this compound and isothis compound using liquid chromatography, followed by their identification and quantification based on their specific mass-to-charge ratios (m/z) and characteristic fragmentation patterns in the mass spectrometer. nih.govresearchgate.net The use of internal standards, such as deuterated this compound (e.g., D4-DES or D5-DES), is common to improve accuracy and reproducibility by compensating for matrix effects and variations during sample preparation and analysis. acs.orgacs.orgnih.govresearchgate.net

Table 2: Key Characteristics of LC-MS/MS Methods for this compound Quantification

| Method Type | Sample Volume | Detection Limit | Reportable Range | Internal Standard | Key Features/Advantages | Reference |

| UPLC-MS/MS (Urinary) | 100 µL | 1 pmol/mL | 1-250 pmol/mL | Pyridylethyl-cysteine (PE-Cys) | Robust, accurate, precise, good recovery and stability | jst.go.jp |

| NanoLC-MS/MS (Urinary) | 50 µL | 0.10 ng/mL (0.95 fmol on-column) | Not specified | D4-DES | High sensitivity, useful for monitoring in animal models and longitudinal studies | acs.org |

| LC-MS/MS (Urinary, Plasma, Sputum) | Not specified | 0.1 ng/mL | Not specified | Acetylated pyridinoline (B42742) | Standardized, accurate, reproducible, complete recoveries | dupuytrens.orgnih.gov |

| LC-MS/MS (Urinary) | Not specified | 1.0 ng/mL | 1.0-480.0 ng/mL | D5-DES | Fast, reliable, sensitive, reproducible, accurate quantification of total this compound | acs.org |

| MALDI-MS2 (Urine, Serum) | Not specified | 0.02 ng/µL | Two orders of magnitude | This compound d4 | Improved analysis time and solvent consumption over LC-based methods | nih.gov |

LC-MS/MS methods have been successfully validated for measuring this compound and isothis compound in various clinical and research settings, demonstrating good linearity, accuracy, precision, and stability. dupuytrens.orgacs.orgacs.orgnih.govjst.go.jpnih.govresearchgate.net These advancements have significantly enhanced the ability to monitor elastin degradation in diseases like COPD, allowing for better characterization of disease progression and evaluation of therapeutic interventions. acs.orgoatext.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized and robust method for the accurate and sensitive quantification of this compound and Isothis compound in various biological fluids, including urine, plasma, and sputum bmj.comcornell.edujst.go.jpresearchgate.netacs.orgnih.govacs.orgnih.govresearchgate.net. This approach typically involves a three-step analytical procedure: sample hydrolysis, solid-phase extraction (SPE) with the addition of an internal standard, and subsequent LC-MS/MS analysis using selected reaction monitoring (SRM) jst.go.jpnih.gov. For instance, one method employs pyridylethyl-cysteine (PE-Cys) or acetylated pyridinoline as an internal standard jst.go.jpresearchgate.netnih.gov.

LC-MS/MS methods have demonstrated high sensitivity, with detection limits as low as 0.1 ng/mL for this compound and Isothis compound in bodily fluids acs.orgnih.gov. The reported reportable range for these assays can be from 0.1-160 ng/mL in serum/plasma and 1.0-480.0 ng/mL in urine nih.govacs.org. Recoveries from urine, plasma, and sputum samples have been reported to be above 99 ± 8%, 94 ± 9%, and 87 ± 11% respectively, with imprecision ranging from 8% to 10% nih.gov. This method is considered practical and reliable, making it a proposed standardized approach for measuring this compound and Isothis compound in biological fluids for investigating diseases involving elastic tissue degradation nih.gov.

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA))

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer alternative methods for detecting this compound ersnet.orgdupuytrens.orgmdpi.com. These methods are generally valued for their simplicity, speed, and cost-effectiveness, requiring less technical expertise and specialized equipment compared to mass spectrometry mdpi.com.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods for this compound typically employ a quantitative sandwich enzyme immunoassay technique mybiosource.comcusabio.com. In this format, an antibody specific for this compound is pre-coated onto a microplate mybiosource.comcusabio.com. Standards and samples containing this compound are added, allowing this compound to bind to the immobilized antibody mybiosource.comcusabio.com. A biotin-conjugated antibody specific for this compound is then added, followed by an avidin-conjugated Horseradish Peroxidase (HRP) mybiosource.comcusabio.com. The assay produces a detectable signal proportional to the amount of this compound biocompare.com.

ELISA kits for human this compound have reported sensitivities ranging from 0.020 ng/mL to 0.06 ng/mL and detection ranges from 0.156 ng/mL to 10 ng/mL cusabio.combiocompare.com. Sample types suitable for ELISA include serum, urine, and tissue homogenates mybiosource.comcusabio.com. An inhibition immunoassay ELISA for urinary this compound has shown a detection range between 0.4-400 ng/mL, with recoveries of 90.6-117.0% nih.gov. While ELISA assays can be highly sensitive and specific, some cross-reactivity with isothis compound has been observed nih.govgoogle.com. The development of improved anti-desmosine antibodies can enhance sensitivity and reproducibility google.com.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) has also been used for this compound detection, particularly in urine ersnet.orgdupuytrens.orgmdpi.comnih.gov. The method involves preparing a radioactive probe using this compound with a reagent like [125I]-Bolton-Hunter nih.govtandfonline.com. Bound this compound is separated from free this compound, and the radioactivity is measured nih.govtandfonline.com. RIA has undergone modifications, with some versions not requiring acid hydrolysis of urine samples and offering improved specificity ersnet.org.

The sensitivity of RIA for this compound has been reported to be in the range of 1-50 picomoles of this compound, or as low as 200 pg in acid-hydrolysates of urine nih.govnih.govtandfonline.com. The antibody used in RIA is generally highly selective for this compound, with very low cross-reactivity with other known cross-links, such as merothis compound, isothis compound, and lysine nih.govnih.govtandfonline.com. While RIA is a sensitive and rapid method, some pre-purification may be necessary for complex samples containing trace amounts of elastin peptides nih.govtandfonline.com.

Electrophoretic Methods (e.g., High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), Electrokinetic Chromatography)

Electrophoretic methods offer advantages such as rapidity, automation, and reduced cost compared to some other analytical techniques ersnet.org.

High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

High-Performance Capillary Electrophoresis (HPCE), particularly when combined with laser-induced fluorescence (LIF) detection (CE-LIF), has significantly improved the sensitivity of this compound detection ersnet.orgdupuytrens.orgnih.gov. This method allows for the detection of desmosines (sum of this compound and Isothis compound) in various biological fluids, including urine, plasma, and sputum, often avoiding time-consuming pre-treatment procedures like sample concentration ersnet.orgdupuytrens.orgnih.govtandfonline.com.

CE-LIF has demonstrated significant sensitivity, allowing detection of desmosines as low as 5.26 µg·L⁻¹ or 10⁻⁸ M (equivalent to 0.1 fmol on column) ersnet.orgnih.govtandfonline.com. While CE-LIF is highly sensitive, a disadvantage is its inability to discriminate between the two derivatized cross-links, this compound and Isothis compound, presenting them as a sum ersnet.org. Despite this, the results have been proven reliable ersnet.org. The assay shows good linearity, reproducibility, and precision nih.gov.

Electrokinetic Chromatography (e.g., Micellar Electrokinetic Chromatography (MEKC))

Micellar Electrokinetic Chromatography (MEKC), a modality of HPCE, has been applied for the separation and measurement of urinary this compound and Isothis compound ersnet.orgbmj.comjst.go.jpnih.govunipv.it. This technique can achieve baseline separation of this compound and Isothis compound from each other and from other hydrolyzed components of biological tissues nih.gov.

A MEKC method using a mixed micelle system composed of zwitterionic and nonionic surfactants has been described for vascular tissue hydrolysates nih.gov. The limit of quantitation (LOQ) for this compound and Isothis compound using this method was reported as 3.00 x 10⁻⁶ mol/L and 2.75 x 10⁻⁶ mol/L, respectively nih.gov. The relative standard deviation (RSD) of migration times and corrected peak area for inter-day and intra-day repeatability were less than 1.7%, indicating good precision nih.gov.

Mass Spectrometry-Based Approaches

Mass spectrometry-based approaches are favored for their high sensitivity, specificity, and ability to analyze complex mixtures nih.gov.

Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS)

Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) offers a novel approach for quantifying this compound and Isothis compound nih.govnih.gov. This method involves using a linear ion trap coupled to a vacuum MALDI source nih.govnih.gov. MALDI-MS/MS analyses of this compound and Isothis compound are performed using stable-isotope-labeled this compound (e.g., d₄-Desmosine or d₆-acetylated this compound) as an internal standard in various biological fluids like urine and serum nih.govnih.govnih.govdigitellinc.com.

The method has demonstrated linearity over two orders of magnitude with a detection limit of 0.02 ng/µL in both urine and serum without prior enrichment nih.govnih.gov. The relative standard deviation (RSD) has been reported to be less than 5% nih.gov. MALDI-MS/MS can provide similar performance characteristics to LC-MS/MS, such as precision, accuracy, and sensitivity, while potentially offering advantages in analysis time and solvent consumption nih.govnih.gov.

Isotope Dilution Mass Spectrometry for Enhanced Specificity and Sensitivity

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that significantly enhances the specificity and sensitivity of this compound and Isothis compound quantification bmj.comcornell.eduacs.orgnih.govacs.orgresearchgate.netnih.govrsc.org. This approach relies on the use of stable isotope-labeled internal standards (IS), such as this compound-d₄ or Isothis compound-¹³C₃,¹⁵N₁, which are chemically synthesized and possess high isotopic purity cornell.eduacs.orgnih.govnih.govrsc.org. These labeled standards are added to the samples before analysis, allowing for precise quantification by correcting for matrix effects, sample loss during preparation, and variations in instrument response cornell.edunih.govacs.orgnih.govnih.gov.

The stability of these internal standards, even under conditions like acid hydrolysis, is crucial for accurate measurement cornell.edu. IDMS, particularly when coupled with LC-MS/MS, provides sensitive, reproducible, and accurate quantification of total this compound and Isothis compound in various biological matrices, including urine, plasma, and serum bmj.comnih.govacs.org. The use of an internal standard is considered absolutely necessary for accurate measurements in complex biological samples nih.govnih.gov.

Methodological Considerations for Analytical Validity (Sensitivity, Specificity, Reproducibility)

The analytical validity of this compound measurement methods hinges on key parameters: sensitivity, specificity, and reproducibility bmj.comnih.gov. These factors are critical for ensuring the reliability and utility of this compound as a biomarker in clinical and research settings.

Sensitivity refers to the lowest concentration of this compound that can be reliably detected. LC-MS/MS methods, especially those employing nanoflow and isotope dilution, offer high sensitivity, with detection limits as low as 0.1 ng/mL in various body fluids acs.orgnih.gov. CE-LIF also demonstrates high sensitivity, detecting amounts as low as 5.26 µg·L⁻¹ ersnet.orgnih.govtandfonline.com. ELISA kits report sensitivities ranging from 0.020 ng/mL to 0.06 ng/mL cusabio.combiocompare.com. RIA can detect this compound in the picomole range, or as low as 200 pg nih.govnih.govtandfonline.com. MALDI-MS/MS can achieve detection limits of 0.02 ng/µL without enrichment nih.govnih.gov.

Specificity is the ability of an assay to exclusively detect this compound without interference from other molecules. Mass spectrometry-based methods, particularly LC-MS/MS with SRM and isotope dilution, are generally favored for their high specificity due to their ability to distinguish this compound and Isothis compound based on their mass-to-charge ratios and fragmentation patterns nih.govresearchgate.netnih.govnih.govmdpi.com. Immunological assays, while convenient, may sometimes suffer from cross-reactivity with related molecules like isothis compound or other elastin degradation products, which can affect their specificity ersnet.orgdupuytrens.orgmdpi.comnih.govgoogle.com. For instance, some RIA antibodies have shown minimal cross-reactivity with isothis compound (e.g., 0.1% to 4%) nih.govnih.govtandfonline.com. CE-LIF, while sensitive, cannot discriminate between this compound and Isothis compound, reporting them as a sum ersnet.org.

Reproducibility (or precision) refers to the consistency of results when an assay is performed multiple times on the same sample. Rigorous method validation is crucial to ensure reproducibility nih.gov. For LC-MS/MS, imprecision rates have been reported to be between 2.8% and 13.8% jst.go.jpnih.gov. ELISA kits typically report intra-assay precision (CV%) less than 8% and inter-assay precision (CV%) less than 10% mybiosource.comcusabio.com. RIA methods have reported an accuracy with a coefficient of variation of 5-10% tandfonline.com. For MEKC, the relative standard deviation (RSD) for migration times and peak areas has been less than 1.7% nih.gov. MALDI-MS/MS has shown relative standard deviations of less than 5% nih.govnih.gov. The stability of samples (e.g., at room temperature, 4°C, or through freeze-thaw cycles) is also a critical factor influencing reproducibility nih.govacs.org. The use of internal standards, especially in mass spectrometry, is vital for improving accuracy and reproducibility by accounting for variations in sample preparation and instrument performance nih.govnih.gov.

The choice of analytical method often depends on the specific application, required analytical parameters, and logistical considerations nih.gov. While mass spectrometry is preferred for its accuracy and high sensitivity, immunoassays offer advantages in simplicity, speed, and cost nih.govmdpi.com. Developing a consensus method and adhering to standardized protocols, including rigorous validation of specificity, sensitivity, accuracy, precision, and reproducibility, is essential for data comparability in multi-center studies and for the broader clinical implementation of this compound measurements as a biomarker nih.gov.

Analysis of this compound in Diverse Biological Matrices

The analysis of this compound in different biological samples offers a comprehensive view of elastin degradation, reflecting both systemic and localized tissue damage. These analyses are critical for understanding disease pathogenesis, monitoring disease progression, and evaluating therapeutic efficacy ersnet.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov.

Free versus Peptide-Bound this compound Forms in Urine

This compound and isothis compound are excreted in urine in both free and peptide-bound forms pnas.orgersnet.org. Historically, analytical methods for quantifying these biomarkers in urine necessitated an initial step of acid hydrolysis to liberate this compound and isothis compound from their peptide conjugates pnas.org. However, advancements in analytical chemistry have led to the development of methods, such as high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (MS), that can directly detect and quantify free this compound and isothis compound in unhydrolyzed urine samples pnas.org.

Studies have reported the average values of free and total this compound and isothis compound in the urine of healthy subjects. For instance, in one study, the average values of free this compound and isothis compound in unhydrolyzed urine from healthy individuals were approximately 1.42 ± 1.16 µg/g creatinine (B1669602) and 1.39 ± 1.04 µg/g creatinine, respectively pnas.org. These free forms constitute about 15% of the total this compound and isothis compound found after acid hydrolysis, where average total values were 8.67 ± 3.75 µg/g creatinine for this compound and 6.28 ± 2.87 µg/g creatinine for isothis compound pnas.org.

Urinary this compound levels are commonly normalized to creatinine concentration to account for variations in urine dilution ersnet.org. Elevated urinary this compound excretion has been consistently observed in patients with chronic obstructive pulmonary disease (COPD) compared to healthy individuals, indicating increased elastin degradation in these conditions ersnet.orgresearchgate.netnih.govbmj.comersnet.orgacs.org.

Table 1: Average Urinary this compound and Isothis compound Levels in Healthy Subjects

| Form (µg/g creatinine) | This compound (Mean ± SD) | Isothis compound (Mean ± SD) |

| Free (unhydrolyzed) | 1.42 ± 1.16 pnas.org | 1.39 ± 1.04 pnas.org |

| Total (hydrolyzed) | 8.67 ± 3.75 pnas.org | 6.28 ± 2.87 pnas.org |

Plasma this compound Levels as Indicators of Systemic Elastolysis

Research has demonstrated significantly elevated plasma this compound levels in patients with chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF) compared to healthy controls d-nb.infoatsjournals.org. For instance, one study reported pDES levels of 457 ± 23 ng/L in COPD patients and 507 ± 8 ng/L in IPF patients, both significantly higher than the 337 ± 32 ng/L observed in controls d-nb.info. Another study found no significant differences in pDES levels between two independent IPF cohorts or between IPF and COPD patients, but both groups showed significantly higher levels compared to controls atsjournals.org.

Plasma this compound levels have also been found to correlate with age, lung function, and markers of cardiovascular risk, such as coronary artery calcium burden and arterial stiffness d-nb.infoqdcxjkg.comersnet.org. The use of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in accurately quantifying this compound in plasma, even at very low concentrations researchgate.netersnet.org.

Table 2: Plasma this compound Levels in Different Patient Groups

| Group | Plasma this compound (ng/L, Mean ± SEM) | Significance vs. Controls |

| Controls | 337 ± 32 d-nb.info | - |

| COPD Patients | 457 ± 23 d-nb.info | p=0.006 d-nb.info |

| IPF Patients | 507 ± 8 d-nb.info | p<0.0005 d-nb.info |

| Smoking Controls | 269 ± 8 d-nb.info | p<0.0005 d-nb.info |

| Non-smoking Controls | 236 ± 8 d-nb.info | p<0.0005 d-nb.info |

Note: Data from different studies may have varying mean values and standard errors due to cohort differences and methodologies.

This compound in Sputum and Bronchoalveolar Lavage Fluid as Localized Indicators

The presence of this compound in sputum and bronchoalveolar lavage fluid (BALF) provides localized indicators of elastin degradation specifically within the lung frontiersin.orgresearchgate.netnih.govThis compound.com. These biological matrices are particularly valuable for assessing lung-specific elastin damage, which is a hallmark of various respiratory diseases.

Total this compound levels in sputum have been investigated as a sensitive and specific marker for the progression of COPD nih.gov. Studies have shown that increased this compound levels in BALF are associated with lung injury, as demonstrated in animal models of pulmonary emphysema induced by elastase and lipopolysaccharide (LPS) mdpi.com. In these models, combined treatment significantly increased this compound levels in BALF mdpi.com. Furthermore, this compound concentrations are also elevated in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF) d-nb.info.

While sputum analysis offers a non-invasive approach, obtaining adequate amounts of sputum from certain patient populations, such as those with severe COPD, can be challenging, potentially affecting the reproducibility of this method nih.gov. To overcome these limitations and enhance the specificity for localized alveolar wall injury, researchers suggest that measuring free this compound levels in BALF, breath condensate, and lung biopsies may offer more reliable alternatives to plasma or urine measurements nih.gov.

This compound Quantification in Tissue Hydrolysates

Quantifying this compound in tissue hydrolysates is a direct method to assess the elastin content and degradation within specific tissues nih.govdupuytrens.orgresearchgate.netcapes.gov.br. This approach provides a snapshot of the structural integrity of the elastin network at the tissue level.

The general strategy for determining this compound in tissues involves several key steps:

Tissue Preparation: Tissues are often treated with agents like cold 10% trichloroacetic acid (TCA) to remove collagen and other interfering proteins dupuytrens.orgresearchgate.net.

Hydrolysis: The treated tissue samples are then subjected to acid hydrolysis, typically in 6 N HCl, to break down the protein matrix and liberate this compound and isothis compound dupuytrens.orgresearchgate.net.

Pre-separation/Purification: After hydrolysis, pre-separation steps are often employed to isolate this compound from other amino acids and contaminants. This can involve techniques such as gel-filtration on Sephadex G-15 columns or purification on cellulose (B213188) minicolumns dupuytrens.orgresearchgate.net.

Derivatization (Optional): For certain detection methods, this compound may be derivatized with compounds like dansyl chloride (DNS-Cl) or phenylisothiocyanate (PITC) to enhance detection sensitivity dupuytrens.orgresearchgate.net.

Chromatographic Separation and Detection: The purified and/or derivatized this compound is then separated and quantified using various high-performance liquid chromatography (HPLC) methods. Detection is commonly achieved through absorbance detection at specific wavelengths (e.g., 254 nm or 275 nm), ultraviolet (UV) detection, or more recently, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) nih.govdupuytrens.orgresearchgate.netcapes.gov.br. LC-MS/MS has emerged as a gold-standard method for accurate and sensitive measurement in various body fluids, including tissue hydrolysates researchgate.net.

These methods have been successfully applied to quantify this compound in various tissues, including bovine nuchal ligament, lung, whole aorta from hamsters, and human skin nih.govdupuytrens.org. The ability to accurately measure this compound in tissues allows for the determination of elastin content and the assessment of elastin degradation in vivo, obviating the need for lengthy extraction procedures for elastin itself nih.gov. For instance, studies have used these techniques to investigate elastin-related skin disorders, demonstrating increased this compound content in certain conditions like pseudoxanthoma elasticum (PXE) and cutis rhomboidalis nuchae, which are characterized by elastolysis dupuytrens.org.

Desmosine in the Context of Extracellular Matrix Remodeling and Pathophysiology

Desmosine as an Indicator of Elastinopathies and Connective Tissue Disorders

This compound in Chronic Obstructive Pulmonary Disease (COPD) and Pulmonary Emphysema Progression

Cardiovascular and Vascular Elastinopathies

Elastin (B1584352) is a major component of large blood vessels, contributing significantly to their elastic properties and ability to withstand pulsatile flow. taylorandfrancis.comrsc.org Degradation of vascular elastin is a hallmark of several cardiovascular diseases. taylorandfrancis.comfrontiersin.org

This compound in Atherosclerosis and Abdominal Aortic Aneurysm Pathogenesis

Elastin degradation is a significant factor in the pathogenesis of atherosclerosis and medial calcification. taylorandfrancis.com Studies have shown that elastin-derived peptides (EDPs), including this compound, are elevated in conditions such as chronic kidney disease (CKD) and are associated with increased aortic stiffness. taylorandfrancis.com Circulating this compound levels have been linked to cardiovascular risk and atherogenesis. mdpi.comnih.gov

In the context of abdominal aortic aneurysm (AAA), this compound serves as a critical indicator of aortic structural integrity. researchgate.netresearchgate.net AAA is characterized by the breakdown of elastin within the aortic tunica media, leading to aortic dilation and potential rupture. researchgate.netresearchgate.netahajournals.org Plasma this compound (pDES) is released into circulation only when mature elastin in the aortic vessel wall is degraded. researchgate.netresearchgate.netahajournals.org Increased pDES levels reflect a loss of aortic structural integrity and are associated with increased AAA size and the occurrence of AAA events (e.g., death, rupture, or urgent repair). researchgate.netresearchgate.netahajournals.org

A study involving 507 AAA patients and 162 control subjects demonstrated that pDES levels were significantly higher in AAA patients (mean ± SD: 0.46 ± 0.22 ng/mL) compared to controls (0.33 ± 0.16 ng/mL; P<0.001). researchgate.netahajournals.org Furthermore, pDES exhibited the strongest correlation with AAA diameter (r=0.39; P<0.0001) among various serum biomarkers. researchgate.netahajournals.org After adjusting for baseline AAA diameter, pDES was associated with an increased likelihood of an AAA event (hazard ratio, 2.03 per SD increase [95% CI, 1.02–4.02]; P=0.044). researchgate.netahajournals.org

Table 1: Plasma this compound Levels in Abdominal Aortic Aneurysm (AAA) Patients vs. Controls researchgate.netahajournals.org

| Group | Number of Subjects | Mean Plasma this compound (ng/mL) ± SD | P-value (vs. Controls) |

| AAA Patients | 507 | 0.46 ± 0.22 | <0.001 |

| Controls | 162 | 0.33 ± 0.16 | - |

Vascular Injury Monitoring in Acute Cerebral Stroke

This compound and isothis compound (B1214917) are considered novel biomarkers for evaluating the extent of vascular injury following acute cerebral stroke. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgnih.gov An isotope-dilution LC-MS/MS method has been established to measure concentrations of this compound and isothis compound in plasma. rsc.orgrsc.orgresearchgate.netsemanticscholar.org Research indicates that the concentration of desmosines is markedly higher in the plasma of acute stroke patients compared to healthy controls. rsc.orgrsc.orgresearchgate.netsemanticscholar.org

In a study comparing nine acute cerebral stroke patients and eight healthy controls, plasma this compound levels were found to be elevated in stroke patients. rsc.orgsemanticscholar.org The median plasma this compound concentration in stroke patients was 0.05810 ng/mL, significantly higher than in healthy volunteers (0.005817 ng/mL; unpaired t-test, P < 0.05). rsc.orgsemanticscholar.org

Table 2: Plasma this compound Levels in Acute Cerebral Stroke Patients vs. Healthy Controls rsc.orgsemanticscholar.org

| Group | Number of Subjects | Median Plasma this compound (ng/mL) | P-value (unpaired t-test) |

| Acute Cerebral Stroke Patients | 9 | 0.05810 | <0.05 |

| Healthy Controls | 8 | 0.005817 | - |

Other Connective Tissue Aberrations Involving Elastin

Elastin is also crucial for the structural integrity of other connective tissues, including skin and ligaments. taylorandfrancis.com Alterations in elastin cross-linking and degradation are observed in various connective tissue disorders.

This compound Levels in Pseudoxanthoma Elasticum

Pseudoxanthoma elasticum (PXE) is a rare inherited disorder characterized by the fragmentation and mineralization of elastic fibers. ersnet.orgnih.govnih.gov Studies have consistently shown that elastin degradation is elevated in PXE patients. nih.govnih.gov Plasma and urine levels of desmosines, which serve as markers of systemic elastin degradation, are significantly higher in PXE patients compared to healthy controls. ersnet.orgnih.govnih.gov

A study measuring desmosines in plasma of PXE patients (n=18), healthy carriers (n=23), and controls (n=15) found the mean ± SD level in healthy controls to be 55 ± 3.2 µg·L⁻¹. ersnet.org The urinary excretion of desmosines was approximately twofold higher in PXE patients than in controls (P < 0.01), with values for healthy carriers being intermediate. nih.govresearchgate.net Plasma desmosines were also higher in PXE patients (350 (290–410) ng/L) compared to controls (320 (280–360) ng/L, p = 0.02). nih.gov This difference remained significant after adjustment for age and sex. nih.gov

Table 3: this compound Levels in Pseudoxanthoma Elasticum (PXE) ersnet.orgnih.govnih.gov

| Sample Type | Group | This compound Levels (Mean ± SD or Median (IQR)) | P-value (vs. Controls) |

| Plasma | PXE Patients | 350 (290–410) ng/L nih.gov | 0.02 |

| Plasma | Healthy Controls | 320 (280–360) ng/L nih.gov | - |

| Plasma | Healthy Controls | 55 ± 3.2 µg·L⁻¹ ersnet.org | Significantly lower than PXE patients and carriers ersnet.org |

| Urine | PXE Patients | ~2-fold higher than controls nih.govresearchgate.net | <0.01 |

| Urine | Healthy Carriers | Intermediate between PXE and controls nih.govresearchgate.net | - |

| Urine | Controls | Baseline nih.govresearchgate.net | - |

Elastin Cross-linking Alterations in Amyotrophic Lateral Sclerosis

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease, and recent biochemical evidence suggests that it may also involve alterations in connective tissues, including skin collagen and elastin. unc.edunii.ac.jp Studies have investigated the levels of this compound and isothis compound, which are unique elastin cross-links, in the skin tissue of ALS patients. unc.educapes.gov.brnih.gov

Research comparing skin tissue from 10 ALS patients and seven age-matched controls revealed significantly decreased contents of both this compound and isothis compound in ALS patients (P < 0.01 for both). capes.gov.brnih.gov Furthermore, these decreased levels were negatively and significantly associated with the duration of illness in ALS patients (r = -0.77 for this compound, P < 0.01; r = -0.65 for isothis compound, P < 0.05). capes.gov.brnih.gov This indicates that the decline in skin this compound and isothis compound is more rapid in ALS than in normal aging, suggesting that elastin cross-linking in the skin is affected in ALS. capes.gov.brnih.gov

Table 4: this compound and Isothis compound Content in Skin Tissue of ALS Patients vs. Controls capes.gov.brnih.gov

| Cross-link | Group | Content Level (Relative) | P-value (vs. Controls) | Correlation with Illness Duration (r-value) |

| This compound | ALS Patients | Significantly decreased | <0.01 | -0.77 (P < 0.01) |

| This compound | Controls | Baseline | - | - |

| Isothis compound | ALS Patients | Significantly decreased | <0.01 | -0.65 (P < 0.05) |

| Isothis compound | Controls | Baseline | - | - |

Investigational Role of this compound in Therapeutic Modality Evaluation

This compound and isothis compound (DID) levels in body fluids are recognized as potential biomarkers for assessing the effectiveness of therapeutic interventions, particularly in conditions involving elastin degradation. taylorandfrancis.commdpi.comnih.gov For instance, in pulmonary emphysema, a disease characterized by alveolar wall injury and elastin degradation, DID levels can serve as a biomarker for disease progression and to monitor the efficacy of novel therapeutic agents. taylorandfrancis.commdpi.comnih.gov

The measurement of this compound has correlated well with improvements in various pro-inflammatory cytokines, serum markers of protease/antiprotease imbalance, and other indices of biological activity in studies evaluating augmentation therapy for alpha-1 antitrypsin deficiency (AATD), which can lead to emphysema. taylorandfrancis.com While free and total urine DID have been used for this purpose, their specificity for lung elastic fiber injury may be limited. mdpi.com Total DID levels in sputum have also been evaluated in clinical trials and may offer a more sensitive and specific indicator of disease progression, though obtaining adequate sputum samples can pose reproducibility challenges. mdpi.com

Regular monitoring of DID levels in patients diagnosed with emphysema can reflect changes in the underlying disease process, providing an endpoint for clinical trials and aiding in adjusting management plans. mdpi.com This suggests this compound's utility in evaluating the impact of treatments designed to address inflammation and tissue repair in elastin-related pathologies. mdpi.com

Future Directions and Emerging Research Avenues in Desmosine Studies

Standardization and Harmonization of Desmosine Measurement Protocols

The accurate and reproducible quantification of this compound is paramount for its widespread clinical and research application. Currently, limitations in this compound measurements stem from issues related to specificity and reproducibility, influenced by the sample source (e.g., urine, plasma, sputum, tissue) and the analytical techniques employed wikipedia.orgepa.gov. Differences in the sensitivity, resolution, and analytical design of mass spectrometers, such as those utilizing electrospray ionization versus matrix-assisted laser desorption/ionization, can further compound these challenges wikipedia.org.

To address these inconsistencies, a critical future direction involves the standardization and harmonization of this compound measurement protocols. This is crucial for ensuring the comparability of data across multicenter studies and clinical trials wikipedia.org. Rigorous method validation, encompassing specificity, sensitivity, accuracy, precision, and reproducibility, is essential for any standardized protocol wikipedia.org.

Current analytical methods for this compound quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is favored for its high sensitivity, specificity, and ability to analyze complex biological mixtures, with detection possible at nanogram levels wikipedia.orgmetabolomicsworkbench.orgwikidata.orguni.lu. Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and lateral flow tests, offer advantages in terms of simplicity, speed, and cost-effectiveness metabolomicsworkbench.org. However, immunoassays may sometimes face challenges with specificity, as anti-desmosine antibodies can cross-react with isothis compound (B1214917).

A notable challenge in quantifying endogenous compounds like this compound is the absence of truly analyte-free matrices for calibration. Researchers are exploring strategies such as background subtraction or the use of surrogate matrices and/or surrogate analytes to overcome this limitation. Future efforts will focus on developing consensus methods and ensuring strict adherence to these standardized protocols to enhance the reliability and utility of this compound measurements.

Table 1: Comparison of this compound Measurement Techniques

| Method | Advantages | Disadvantages/Challenges |

| LC-MS/MS | High sensitivity, specificity, analyzes complex mixtures wikipedia.orgmetabolomicsworkbench.orgwikidata.org | Requires technical expertise, higher cost, extensive sample preparation metabolomicsworkbench.orgwikidata.org |

| Immunoassays (ELISA, RIA) | Simplicity, speed, cost-effectiveness metabolomicsworkbench.org | Potential for cross-reactivity (e.g., with isothis compound), lower specificity than MS metabolomicsworkbench.org |

Integration of this compound Analysis with Multi-Omics Approaches in ECM Research

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support and actively regulates cellular microenvironments and tissue homeostasis. Abnormalities in ECM components or their interactions can lead to various pathological conditions. The integration of this compound analysis with multi-omics approaches (genomics, proteomics, metabolomics) represents a promising avenue to gain a more comprehensive understanding of ECM dynamics in health and disease.

This compound and its isomer, isothis compound, are unique tetrafunctional amino acids found exclusively in mature, cross-linked elastin (B1584352), making them ideal biomarkers for monitoring elastin turnover. Proteomic approaches, in particular, are instrumental in identifying, mapping, and quantifying post-translational modifications and cross-links within the ECM. Lysyl oxidase (LOX) enzymes catalyze the oxidative deamination of lysine (B10760008) residues to allysine (B42369), which then spontaneously condense to form this compound and isothis compound cross-links, essential for mature elastic fiber formation.

Future research will leverage advanced proteomic methodologies to better extract, quantify, and categorize the ECM proteome, including specific cross-linked peptides containing this compound. This can provide detailed insights into the composition and organization of elastic fibers and their alterations in disease states. Furthermore, combining this compound measurements with genomic data, such as those from genome-wide association studies (GWAS) and phenome-wide association studies (PheWAS), can help elucidate the relationships between polymorphisms in ECM genes (termed the "matrisome genes") and various disease phenotypes. This integrated approach can reveal novel mechanisms underlying ECM-related diseases and identify genetic predispositions to elastin degradation.

Elucidating Specific Cross-linking Patterns and Their Microscopic Biological Significance

This compound and isothis compound are complex tetrafunctional pyridinium (B92312) ring-containing amino acids formed by the condensation of four lysine residues from adjacent elastin peptides. The formation process involves the initial oxidative deamination of lysine residues to allysine by lysyl oxidase, followed by spontaneous condensation reactions. The precise positioning of a lysine side chain on the central pyridinium ring is the only structural difference between this compound and isothis compound wikipedia.org.

The specific patterns of these cross-links are critical for the unique elastic properties and structural integrity of elastin fibers wikipedia.org. Research suggests a complex and heterogeneous nature of elastin cross-linking, where this compound may bond near alanine (B10760859) residues on peptide chains, connecting up to four chains. Deficiencies in lysyl oxidase activity or aberrant cross-linking can lead to severe connective tissue disorders characterized by reduced tissue elasticity.

At a microscopic level, the density and integrity of this compound cross-links have profound biological significance. Studies in models of pulmonary emphysema have shown that this compound crosslink density in lung tissue sections exponentially increases when the alveolar diameter exceeds 300 µm, plateauing around 400 µm. This suggests a compensatory repair mechanism in the early stages of elastic fiber injury. However, beyond an alveolar diameter of 400 µm, the repair process may enter a decompensatory phase, leading to a marked loss of this compound and isothis compound (DID) and subsequent fragmentation of elastic fibers. Morphological changes, such as the unraveling of elastic fibers, can increase their surface area without a proportional increase in this compound content, indicating a loss of DID cross-links or impaired formation during repair. Future research aims to precisely map these cross-linking patterns and correlate them with specific biomechanical properties and disease progression at the cellular and tissue levels.

Table 2: this compound Crosslink Density and Alveolar Diameter in Emphysema Models

| Alveolar Diameter (µm) | This compound Crosslink Density | Elastic Fiber State |

| < 300 | Baseline | Intact/Minor Damage |

| 300 - 400 | Exponential Increase | Injury and Repair Balance |

| > 400 | Marked Loss / Fragmentation | Decompensatory Phase / Fragmentation |

Development of Novel this compound-Targeted Research Tools and Probes

The development of novel research tools and probes specifically targeting this compound and its precursors is crucial for advancing the field. While established methods like LC-MS/MS and immunoassays are widely used for this compound detection metabolomicsworkbench.org, there is a growing need for non-invasive and highly specific tools, particularly for in vivo assessment of elastic fiber integrity.

Molecular imaging probes represent a significant area of development. For instance, gadolinium-containing MRI probes that target allysine, a key aldehyde precursor in this compound cross-link formation, have been developed to quantify collagen cross-linking activity (fibrogenesis). These probes have shown accumulation in healthy aldehyde-rich tissues like the aorta and bulbus, which are abundant in elastin and this compound cross-links. Similarly, probes specifically designed to bind to tropoelastin, the soluble precursor to elastin, are being developed for molecular imaging of dysfunctional elastogenesis, particularly in conditions like atherosclerosis.

Future research will focus on the systematic investigation and in vivo implementation of these and other novel this compound-targeted probes. The goal is to develop imaging agents with enhanced sensitivity, improved signal enhancement, and extended imaging time windows to better characterize elastic fiber integrity and turnover in real-time. Furthermore, research is exploring the utility of measuring "free" (non-peptide-bound) this compound in unhydrolyzed tissues as a more accurate biomarker for actively degrading elastic fibers, which could lead to novel diagnostic assays uni.lu.

Advanced Modeling of Elastic Fiber Injury Using this compound Metrics

Advanced computational and experimental modeling approaches are increasingly incorporating this compound metrics to better understand and predict elastic fiber injury and repair. These models aim to simulate the complex biomechanical changes that occur in tissues due to elastin degradation.

One prominent modeling approach is percolation theory, particularly the random resistor network model. This theory can effectively simulate the structural alterations in elastic fibers and the resulting changes in the transmission of mechanical forces within organs like the lung wikipedia.org. In such models, intact and fragmented elastic fibers are represented as interconnected units, and their relative proportions dictate how mechanical forces propagate through the tissue.

This compound levels serve as critical metrics within these models. The release of this compound and isothis compound (DID) into body fluids can correlate with increasing alveolar diameter in emphysema, providing a quantifiable endpoint for evaluating the efficacy of novel therapeutic agents in clinical trials wikipedia.org. Moreover, the ratio of free to peptide-bound DID can differentiate between various patterns of alveolar wall injury.

Animal models, such as hamster models of pulmonary emphysema induced by elastase and lipopolysaccharide (LPS), are extensively used to study the dynamics of this compound release and its correlation with lung injury. These models have shown significant increases in this compound content and airspace enlargement in response to injury. Similar analyses are performed on postmortem human lung tissue to validate findings from animal models and provide insights into human disease progression.

Beyond pulmonary diseases, this compound metrics are being integrated into models for other conditions involving elastic fiber degradation. For example, plasma this compound levels have been correlated with abdominal aortic aneurysm (AAA) diameter and shown to be an independent predictor of AAA events, highlighting its potential in cardiovascular disease modeling and risk stratification. The ability to track this compound levels over time allows for monitoring disease progression and assessing therapeutic efficacy, paving the way for personalized treatment strategies based on individual biomarker responses.

Q & A

What established methods exist for quantifying desmosine in biological samples, and how do their analytical sensitivities compare?

Answer: The gold-standard method for this compound quantification is liquid chromatography–tandem mass spectrometry (LC-MS/MS) , which offers high specificity and sensitivity (detection limits in the ng/mL range) . Alternative approaches include MALDI-ion trap tandem mass spectrometry , suitable for high-throughput analysis but requiring rigorous calibration . Immunoassays (e.g., radioimmunoassay) are less precise due to cross-reactivity with elastin-derived peptides . Researchers should prioritize LC-MS/MS for clinical studies to minimize variability, though access to specialized instrumentation and skilled personnel remains a barrier .

How can conflicting correlations between this compound levels and COPD progression be resolved across studies?

Answer: Discrepancies often arise from heterogeneous cohorts (e.g., mixed age groups, smoking status) and pre-analytical variability (e.g., urine vs. plasma samples) . To reconcile findings:

- Standardize sample collection protocols (e.g., creatinine normalization for urine).

- Adjust for confounders like age, sex, and comorbidities in statistical models .

- Use large, phenotypically defined cohorts (e.g., ECLIPSE study framework) to enhance reproducibility .

What longitudinal study designs are optimal for validating this compound as a prognostic biomarker in COPD?

Answer: Longitudinal studies should:

- Track serial this compound measurements in plasma/urine alongside lung function (FEV₁, DLCO) and imaging (CT-based elastin quantification) .

- Include α1-antitrypsin deficiency subpopulations , where elastin degradation is accelerated, to amplify signal detection .

- Employ mixed-effects models to account for intra-patient variability and comorbidities .

How should this compound data be statistically adjusted for demographic variables in cross-sectional analyses?

Answer: Multivariate regression models must include age, sex, smoking pack-years, and BMI as covariates, as these significantly influence baseline this compound levels . Sensitivity analyses (e.g., stratification by COPD severity) can isolate disease-specific effects. Non-parametric tests (e.g., Mann-Whitney) are recommended for non-normally distributed data .

What technical challenges arise in distinguishing free this compound from elastin-bound forms during assay measurements?

Answer: Free this compound may originate from non-lung tissues or incomplete elastin crosslinking, confounding interpretations of elastin breakdown . Mitigation strategies:

- Use immunoaffinity purification to isolate elastin-derived peptides .

- Validate assays with synthetic this compound standards and spike-recovery experiments .

- Report both free and total this compound in publications to enhance comparability .

How does analytical instrumentation choice impact this compound quantification reliability?

Answer: LC-MS/MS provides superior accuracy but requires expensive infrastructure . MALDI-ion trap systems enable rapid screening but lack resolution for low-abundance samples . Researchers must balance cost, throughput, and precision based on study aims. Cross-lab standardization (e.g., reference materials) is critical for multicenter trials .

Can this compound be combined with other biomarkers to improve COPD phenotyping?

Answer: Yes. Pair this compound with NE-specific biomarkers (e.g., Aα–Val360) or inflammatory markers (e.g., CRP) to differentiate protease-driven vs. systemic inflammation subtypes . Integrate with genomic data (e.g., SERPINA1 mutations) for personalized therapeutic insights .

What pre-analytical steps minimize variability in this compound measurements?

Answer:

- Use protease inhibitors during sample collection to prevent elastin peptide degradation .

- Centrifuge plasma within 1 hour of collection to remove cellular debris .

- Store samples at -80°C in aliquots to avoid freeze-thaw cycles .

How do comorbidities affect this compound levels in COPD patients?

Answer: Cardiovascular diseases and renal dysfunction may elevate plasma this compound due to non-pulmonary elastin turnover . Stratify analyses by comorbidity status or exclude patients with confounding conditions (e.g., Marfan syndrome) to isolate lung-specific degradation .

What quality control measures ensure reproducibility in multicenter this compound studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.